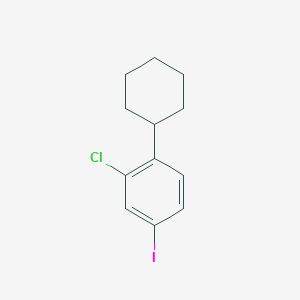
2-Chloro-1-cyclohexyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-cyclohexyl-4-iodobenzene is an organic compound with the molecular formula C12H14ClI It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a cyclohexyl group at the first position, and an iodine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexyl-4-iodobenzene typically involves the halogenation of a cyclohexylbenzene derivative. One common method is the iodination of 2-chloro-1-cyclohexylbenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclohexyl-4-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The chlorine and iodine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., ethanol or water) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 2-hydroxy-1-cyclohexyl-4-iodobenzene, 2-amino-1-cyclohexyl-4-iodobenzene, and 2-thio-1-cyclohexyl-4-iodobenzene.
Oxidation: Products include 2-chloro-1-cyclohexyl-4-hydroxybenzene and 2-chloro-1-cyclohexyl-4-carbonylbenzene.
Reduction: Products include cyclohexylbenzene and 1-cyclohexyl-4-iodobenzene.
Scientific Research Applications
2-Chloro-1-cyclohexyl-4-iodobenzene has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclohexyl-4-iodobenzene depends on its specific application. In nucleophilic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile attacks the aromatic ring, forming a negatively charged intermediate, followed by the elimination of the halide anion . This mechanism is facilitated by the electron-withdrawing effects of the chlorine and iodine atoms, which stabilize the intermediate.
Comparison with Similar Compounds
2-Chloro-1-cyclohexyl-4-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-2-iodobenzene: Similar in structure but lacks the cyclohexyl group, resulting in different reactivity and applications.
1,4-Dichloro-2-iodobenzene: Contains two chlorine atoms and one iodine atom, leading to distinct chemical properties and uses.
2-Chloro-1-fluoro-4-iodobenzene:
The uniqueness of this compound lies in the presence of the cyclohexyl group, which imparts specific steric and electronic effects, influencing its chemical behavior and making it suitable for specialized applications.
Properties
CAS No. |
62115-77-9 |
|---|---|
Molecular Formula |
C12H14ClI |
Molecular Weight |
320.59 g/mol |
IUPAC Name |
2-chloro-1-cyclohexyl-4-iodobenzene |
InChI |
InChI=1S/C12H14ClI/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI Key |
OGZBIYKSMWJHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















